molecular formula C15H10ClN3OS B1443267 5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 1142201-58-8

5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B1443267
CAS No.: 1142201-58-8
M. Wt: 315.8 g/mol
InChI Key: KBLQJTJQZADAIZ-UHFFFAOYSA-N
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Description

5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound featuring a fused imidazolidinone core substituted with a 2-chloropyridinyl group at the methylidene position and a phenyl group at the 3-position. The sulfur atom at the 2-position (as a sulfanylidene group) contributes to its unique electronic and steric properties. This compound belongs to the class of thiohydantoin derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects .

The structural complexity of this compound arises from its conjugated system, which includes a pyridine ring and an imidazolidinone scaffold. The 2-chloropyridin-3-yl substituent likely enhances its binding affinity to biological targets, such as kinases or receptors, due to the electron-withdrawing chlorine atom and the nitrogen-rich pyridine moiety.

Properties

IUPAC Name

5-[(2-chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3OS/c16-13-10(5-4-8-17-13)9-12-14(20)19(15(21)18-12)11-6-2-1-3-7-11/h1-9H,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLQJTJQZADAIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(N=CC=C3)Cl)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Multi-step Synthesis via Condensation and Cyclization

This method involves the synthesis of the core imidazolidinone structure followed by functionalization at the pyridine and phenyl rings.

Step Description Conditions Reagents References
1 Preparation of 2-chloropyridine-3-carbaldehyde Reflux, inert atmosphere Chlorination of 3-pyridinecarboxaldehyde
2 Formation of the imidazolidinone ring Reflux, solvent (e.g., ethanol) Condensation of amino acids or amides with thiourea derivatives ,
3 Introduction of phenyl group Reflux, aromatic solvents Reaction with phenyl isothiocyanates or phenylamine derivatives
4 Formation of the methylidene linkage Reflux, presence of acid catalyst Condensation with aromatic aldehydes ,
5 Sulfanylidene substitution Mild heating Reaction with thiourea or thiol derivatives

Method 2: Cyclocondensation Using Chlorinated Pyridine Derivatives

This approach emphasizes direct cyclization of chlorinated pyridine derivatives with imidazolidinone precursors.

Step Description Conditions Reagents References
1 Synthesis of chloropyridine intermediates Chlorination under controlled conditions Chlorinating agents such as POCl₃ or SOCl₂
2 Condensation with phenyl-containing precursors Reflux, inert solvents Phenylamine or phenyl isothiocyanates
3 Cyclization to form imidazolidinone core Heating under reflux Cyclization agents like polyphosphoric acid
4 Introduction of the methylidene group Acid-catalyzed condensation Formaldehyde derivatives or aldehyde reagents
5 Final sulfanylidene modification Mild heating Thiourea derivatives

Reaction Conditions and Optimization

Parameter Typical Range Notes References
Temperature 80–160°C Critical for cyclization and condensation steps ,
Solvent Toluene, chlorobenzene, ethanol Inert solvents preferred ,
Catalyst Acidic catalysts (e.g., p-toluenesulfonic acid) For condensation reactions ,
Reaction Time 2–24 hours Varies with step ,

Data Table Summarizing Preparation Methods

Method Key Reagents Main Steps Reaction Conditions Yield Advantages References
Multi-step Condensation Pyridine derivatives, phenyl isothiocyanate, thiourea Ring formation, substitution, condensation Reflux, inert solvents 60–85% Versatile, customizable ,
Cyclocondensation Chloropyridine, amino acids, aldehydes Chlorination, cyclization, substitution Heating, reflux 55–80% Efficient for specific derivatives ,

Notes on Purification and Characterization

  • Purification : Column chromatography, recrystallization from ethanol or ethyl acetate.
  • Characterization : Confirmed via NMR, IR, MS, and elemental analysis.

Research Findings and Considerations

  • Reaction efficiency depends heavily on temperature control, reagent purity, and reaction time.
  • Catalysts such as acid catalysts or phase transfer agents can significantly improve yields.
  • Safety precautions are essential when handling chlorinating agents like POCl₃ or SOCl₂.
  • Environmental impact favors solvent recycling and the use of greener alternatives where possible.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one involves its interaction with molecular targets through various pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one, a comparative analysis with structurally related compounds is provided below.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity/Applications Synthesis Method Reference ID
5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one C₁₅H₁₀ClN₃OS 2-Chloropyridin-3-yl, phenyl Hypothesized kinase inhibition (based on analogs) PTC-mediated alkylation (inferred)
5-[(4-Chlorophenyl)methylidene]-3-(2,3-dichlorophenyl)-2-sulfanylideneimidazolidin-4-one (CID 5677992) C₁₆H₉Cl₃N₂OS 4-Chlorophenyl, 2,3-dichlorophenyl Not explicitly reported Not detailed
(5E)-5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one C₁₈H₁₇N₃OS 4-Dimethylaminophenyl, phenyl Fluorescent probes, enzyme inhibition Multi-step condensation
3-(3-Chlorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one C₁₈H₁₃ClN₂O₂S₂ 3-Chlorophenyl, 2-methoxyphenyl, thiazolidinone Antimicrobial (inferred from thiazolidinones) Cyclocondensation
5-(Thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one derivatives (C1–C6) Variable (e.g., C₂₄H₂₁N₃OS₂) Thiophene, alkyl/aryl substituents Anticancer, antidiabetic, genotoxically safe Condensation with thiourea

Key Findings

In contrast, the 4-chlorophenyl group in CID 5677992 offers a simpler aromatic system with halogenated hydrophobicity . The dimethylamino group in the benzylidene derivative (C₁₈H₁₇N₃OS) provides electron-donating properties, which may stabilize charge-transfer interactions in fluorescent applications .

Biological Activity: Thiazolidinone analogs (e.g., C1–C6) exhibit broad-spectrum bioactivity, including antidiabetic and anticancer effects, attributed to their sulfur-containing heterocycles and substituent diversity . The target compound’s imidazolidinone core may share similar mechanisms but with altered pharmacokinetics due to the pyridine moiety. The thiazolidinone derivative with a 2-methoxyphenyl group (C₁₈H₁₃ClN₂O₂S₂) shows inferred antimicrobial activity, highlighting the role of methoxy groups in modulating lipophilicity and target affinity .

Synthetic Routes :

  • Most analogs are synthesized via PTC-mediated alkylation (e.g., thiohydantoin derivatives) or cyclocondensation reactions. The target compound’s synthesis likely parallels these methods, leveraging halogenated pyridine reagents .

Biological Activity

5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chloropyridine moiety, an imidazolidinone core, and a phenyl group. The presence of sulfur in the sulfanylidene position adds to its chemical uniqueness. The molecular formula is C15_{15}H12_{12}ClN3_{3}OS, with a molecular weight of approximately 303.79 g/mol.

Research has indicated that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Enzyme Inhibition : Many chloropyridine derivatives have shown potential as inhibitors of various enzymes, including proteases relevant to viral infections such as SARS-CoV-2 .
  • Antimicrobial Activity : Compounds containing imidazolidinone frameworks have been noted for their antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Antiviral Activity

A study on related chloropyridine compounds demonstrated significant antiviral activity against SARS-CoV-2, with some derivatives exhibiting IC50_{50} values in the low nanomolar range. For instance, one derivative showed an IC50_{50} value of 250 nM against the SARS-CoV-2 3CL protease . Although specific data on the target compound's antiviral efficacy is limited, its structural analogs suggest potential effectiveness.

Antimicrobial Activity

The antimicrobial activity of compounds similar to 5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one has been evaluated against various pathogens:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
Compound CCandida albicans16 µg/mL

These findings indicate that modifications to the phenyl and pyridine rings can significantly influence the antimicrobial potency .

Case Studies

  • Synthesis and Evaluation : A series of chloropyridine derivatives were synthesized and evaluated for their enzyme inhibitory activity against SARS-CoV protease. The study highlighted that structural modifications could enhance biological activity significantly .
  • Antimicrobial Assessment : Another investigation focused on N-substituted phenyl derivatives revealed promising results against MRSA and other pathogens, emphasizing the importance of substituent positioning for enhanced activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Reactant of Route 2
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5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

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